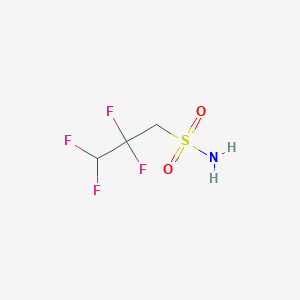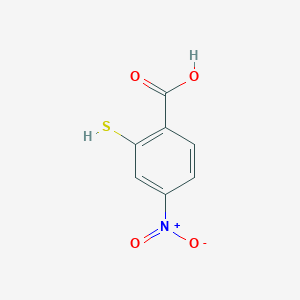
1-Ethyl-4-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoro-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: Oxidation reactions can convert the ethyl group to a carboxylic acid group under strong oxidizing conditions.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents under temperatures of 0°C to 50°C.
Sulfonation: Fuming sulfuric acid (H2SO4) is used as the reagent at temperatures of 0°C to 100°C.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) are used.
Major Products Formed:
Nitration: 1-Ethyl-4-fluoro-2-methyl-3-nitrobenzene.
Sulfonation: 1-Ethyl-4-fluoro-2-methylbenzenesulfonic acid.
Halogenation: 1-Ethyl-4-fluoro-2-methyl-3-bromobenzene or 1-ethyl-4-fluoro-2-methyl-3-chlorobenzene.
Applications De Recherche Scientifique
1-Ethyl-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles. The fluoro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic substitution. The ethyl and methyl groups are electron-donating groups, which can activate the ring towards electrophilic substitution at specific positions .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2-fluorobenzene
- 1-Methyl-4-fluorobenzene
- 1-Ethyl-4-methylbenzene
Uniqueness: 1-Ethyl-4-fluoro-2-methylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H11F |
|---|---|
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
1-ethyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
DINQKOLBWZBMOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)

![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)

![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)







